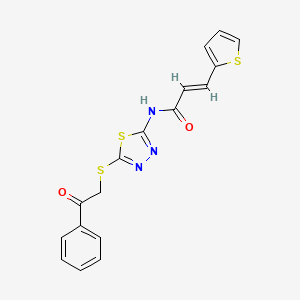

Ethyl 2,3-dioxoindoline-5-carboxylate

Übersicht

Beschreibung

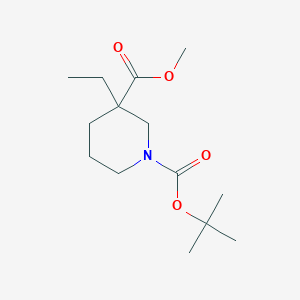

Ethyl 2,3-dioxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.2 and is typically in solid form .

Molecular Structure Analysis

The InChI code for Ethyl 2,3-dioxoindoline-5-carboxylate is 1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis

Ethyl 2,3-dioxoindoline-5-carboxylate is a solid at room temperature . It has a molecular weight of 219.2 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Ethyl 2,3-dioxoindoline-5-carboxylate has been utilized in various synthetic pathways. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines. These compounds are produced with excellent yields and complete regioselectivity, showcasing the versatility of ethyl 2,3-dioxoindoline-5-carboxylate in synthesis processes (Zhu, Lan, & Kwon, 2003).

Optical and Material Applications

Novel derivatives of ethyl 2,3-dioxoindoline-5-carboxylate have been synthesized and used in material sciences. For instance, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was prepared and used to create thin films. These films exhibit remarkable optical behavior, making the material suitable for manufacturing organic photodiodes, highlighting the potential of ethyl 2,3-dioxoindoline-5-carboxylate derivatives in advanced optical applications (Elkanzi et al., 2020).

Biological and Medicinal Research

While avoiding details on drug usage and side effects, it's worth noting that ethyl 2,3-dioxoindoline-5-carboxylate derivatives have been investigated for their biological activity. For instance, a series of new compounds derived from ethyl 2,3-dioxoindoline-5-carboxylate showed promising antimicrobial activity against various bacteria, suggesting potential medicinal applications in treating infectious diseases (Akhaja & Raval, 2013).

Corrosion Inhibition

In the industrial sector, derivatives of ethyl 2,3-dioxoindoline-5-carboxylate have been used as corrosion inhibitors for mild steel, particularly in the industrial pickling process. These inhibitors show high efficiency, with studies indicating up to 98.8% efficiency at certain concentrations, suggesting their significant potential in industrial applications (Dohare et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOOJCPTYHCVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dioxoindoline-5-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586347.png)

![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2586349.png)

![2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2586350.png)

![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)

![4-[(4-Pyrazol-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B2586363.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)